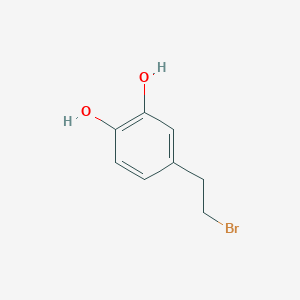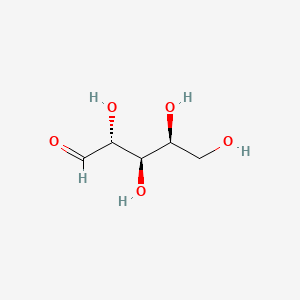
L-lyxose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lyxose is a rare sugar classified as an aldopentose, which means it is a five-carbon sugar with an aldehyde group It is one of the less common sugars found in nature and is typically present in small quantities in certain plants and microorganisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging due to its complex structure. One common method involves the isomerization of L-arabinose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of L-arabinose to this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to express enzymes that facilitate the conversion of precursor sugars to this compound.
Análisis De Reacciones Químicas
Types of Reactions: L-Lyxose can undergo various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form L-lyxonic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to produce L-lyxitol.
Isomerization: Enzymatic isomerization using transketolase can convert this compound to other sugars such as L-ribose.
Major Products Formed:
Oxidation: L-lyxonic acid
Reduction: L-lyxitol
Isomerization: L-ribose
Aplicaciones Científicas De Investigación
L-Lyxose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and rare sugars.
Biology: this compound is utilized in studies of carbohydrate metabolism and enzyme specificity.
Medicine: Research has shown that this compound can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other rare sugars.
Mecanismo De Acción
L-Lyxose exerts its effects primarily through its interaction with specific enzymes. For example, it can inhibit glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. By binding to the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism.
Comparación Con Compuestos Similares
- L-Ribose
- L-Arabinose
- L-Xylulose
L-Lyxose stands out due to its specific applications in enzyme inhibition and its potential use in drug development.
Propiedades
Número CAS |
34436-17-4 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 |
Clave InChI |
HMFHBZSHGGEWLO-AEQNFAKKSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
SMILES isomérico |
C([C@H]1[C@H]([C@H](C(O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


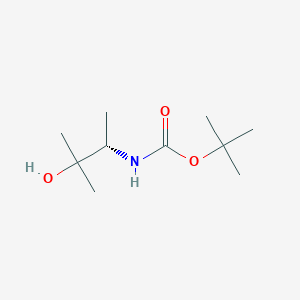

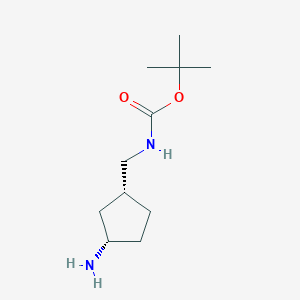

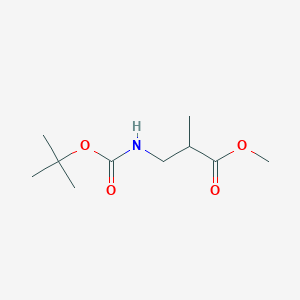

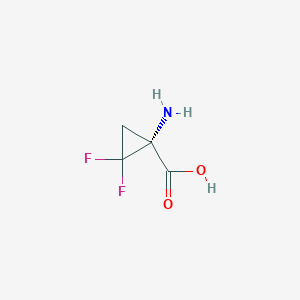
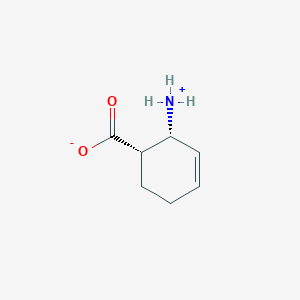


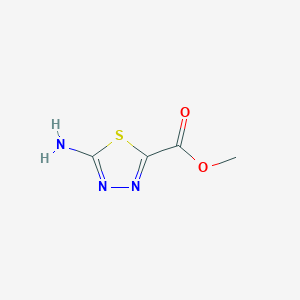
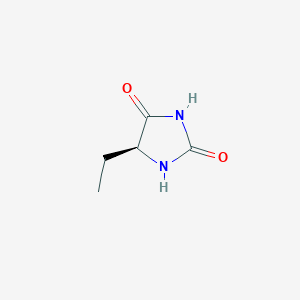
![2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B7809847.png)
